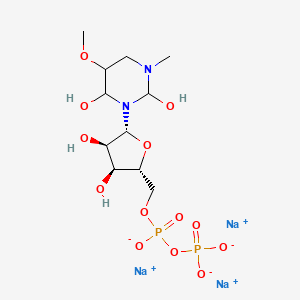
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2 . It has a molecular weight of 282.12 . The compound is also known as "Methyl 6-(3,5-dichlorophenyl)picolinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate” can be represented by the InChI code: 1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 . This indicates the connectivity and hydrogen placement in the molecule .Wissenschaftliche Forschungsanwendungen
Metabolic Enzyme Induction
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate derivatives have been explored for their role in influencing metabolic enzyme activity. For instance, studies have shown that sulfur-containing metabolites of chlorinated benzenes, which are structurally related, can increase the activity of hepatic microsomal drug-metabolizing enzymes in rats. These metabolites, including 3,5-dichlorophenyl methyl sulfide and its oxidized compounds, elevate the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase, alongside increasing the content of cytochromes P-450 and b5 in rat liver microsomes. Such activities are indicative of the compound's potential influence on hepatic enzyme induction and its subsequent effects on metabolism and pharmacokinetics of various drugs (Kimura et al., 1983).
Cardiovascular Effects
Derivatives of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, especially those resembling dihydropyridine structures, have been investigated for their potential cardiovascular effects. A study synthesizing 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives showcased their ability to bind to Ca2 channels in rat cerebral cortex membranes, exhibit coronary vasodilator effects in isolated guinea pig hearts, and demonstrate antihypertensive activity in spontaneously hypertensive rats. These findings underscore the therapeutic potential of these compounds in cardiovascular diseases, highlighting their ability to modulate calcium channels and influence vascular tone (Adachi et al., 1988).
Antihypertensive Properties
Further exploring the cardiovascular implications, certain compounds structurally related to Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate have been noted for their antihypertensive properties. Specifically, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including acyl amide analogues, revealed significant oral antihypertensive activity in spontaneously hypertensive rats. These studies contribute to understanding the structural and functional relationship of these compounds and their potential application in managing hypertension (Blankley et al., 1983).
Safety And Hazards
In case of skin or eye contact, or if ingested or inhaled, it is recommended to wash with copious amounts of water and seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels .
Eigenschaften
IUPAC Name |
methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFBMVBWDYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742829 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
CAS RN |
1361876-17-6 |
Source


|
| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)


![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)


![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)


![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
